6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine
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Overview
Description
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by the presence of a bromine atom at the 6th position and a 3-fluorophenylmethyl group at the 8th position of the imidazo[1,2-a]pyrazine core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-fluorobenzyl bromide with 2-aminopyrazine in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like dimethylformamide.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.
Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions in cells.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-[(3-chlorophenyl)methyl]imidazo[1,2-a]pyrazine
- 6-Bromo-8-[(3-methylphenyl)methyl]imidazo[1,2-a]pyrazine
- 6-Bromo-8-[(3-nitrophenyl)methyl]imidazo[1,2-a]pyrazine
Uniqueness
6-Bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s biological activity, pharmacokinetics, and binding affinity to molecular targets. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and selectivity compared to its analogs .
Properties
IUPAC Name |
6-bromo-8-[(3-fluorophenyl)methyl]imidazo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3/c14-12-8-18-5-4-16-13(18)11(17-12)7-9-2-1-3-10(15)6-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGQLQJJYAEGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC2=NC(=CN3C2=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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